[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate
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Overview
Description
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzoic acid with an appropriate amine under acidic conditions to form the amide intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of [(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular functions and leading to its biological effects.
Comparison with Similar Compounds
[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate can be compared with other similar compounds such as:
Quinones: These compounds share similar oxidation properties and are used in various chemical and biological applications.
Hydroquinones: These are the reduced forms of quinones and have similar chemical reactivity.
Aromatic Amines: Compounds with similar aromatic structures and amine functionalities, used in the synthesis of dyes and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-9-11(17)7-8-13(10)16-20-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRVWLPLXDKFKQ-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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